molecular formula C10H13NO4 B5866935 methyl (3,4-dimethoxyphenyl)carbamate

methyl (3,4-dimethoxyphenyl)carbamate

Cat. No. B5866935
M. Wt: 211.21 g/mol
InChI Key: JFDJVIMCVAXOLT-UHFFFAOYSA-N
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Description

Methyl (3,4-dimethoxyphenyl)carbamate, also known as carbofuran, is a carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1960s and has been one of the most commonly used insecticides since then. However, due to its toxicity and environmental impact, there has been a growing concern about its use.

Mechanism of Action

Carbofuran acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system of insects. This leads to the accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately results in the death of the insect.
Biochemical and Physiological Effects:
Carbofuran can have harmful effects on non-target organisms, including humans and wildlife. It can cause a range of biochemical and physiological effects, including nausea, vomiting, tremors, convulsions, and respiratory failure. Long-term exposure to methyl (3,4-dimethoxyphenyl)carbamate can also lead to neurological damage and cancer.

Advantages and Limitations for Lab Experiments

Carbofuran has been widely used in laboratory experiments to study the effects of acetylcholinesterase inhibition on insects. Its advantages include its potency and effectiveness against a wide range of pests. However, its toxicity and potential environmental impact limit its use in laboratory experiments.

Future Directions

There are several future directions for research on methyl (3,4-dimethoxyphenyl)carbamate. One area of research is the development of safer and more environmentally friendly alternatives to methyl (3,4-dimethoxyphenyl)carbamate. Another area of research is the study of the long-term effects of methyl (3,4-dimethoxyphenyl)carbamate on human health and the environment. Additionally, there is a need for research on the effects of methyl (3,4-dimethoxyphenyl)carbamate on non-target organisms, including wildlife and beneficial insects.

Scientific Research Applications

Carbofuran has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, thrips, and mites. Its mode of action involves the inhibition of acetylcholinesterase, which is an enzyme that is essential for the proper functioning of the nervous system in insects.

properties

IUPAC Name

methyl N-(3,4-dimethoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-8-5-4-7(6-9(8)14-2)11-10(12)15-3/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDJVIMCVAXOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 15.3 g (0.1 mol) of 3,4-dimethoxyaniline in 60 mL of methylene chloride was treated with 55 mL of 2N sodium hydroxide. The reaction mixture was cooled to -5° C. and 7.4 mL (0.096 mol) of methyl chloroformate was added keeping the reaction temperature between 15°-25° C. The reaction was stirred 1.5 hr at 10°-20° C. and then 50 mL of water was added. The layers were separated and the aqueous layer was extracted with 4×100 mL of methylene chloride. The combined methylene chloride layers were dried over sodium sulfate and Darco treated. Evaporation gave a paste which was recrystallized from 10 mL of ethyl acetate and 10 mL of hexanes to give 18.4 g (98%) of the product, mp 83°-87° C. NMR (CDCl3) δ 3.75 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 6.63 (br s, 1H, NH), 6.73 (m, 2H, ArH), 7.13 (m, 1H, ArH).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
98%

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